1-Butyl-3-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]urea
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Overview
Description
1-Butyl-3-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]urea is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzothiophene ring substituted with chlorine and fluorine atoms, and a hydrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]urea typically involves multiple steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorothiophene, under specific conditions (e.g., using a base like sodium hydride in a polar aprotic solvent such as dimethylformamide).
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Introduction of Chlorine and Fluorine Substituents: : The chlorination and fluorination of the benzothiophene ring can be achieved using reagents like thionyl chloride and fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.
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Attachment of the Hydrazinecarboxamide Group: : The final step involves the reaction of the substituted benzothiophene with N-butylhydrazinecarboxamide. This can be carried out under mild conditions, typically in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
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Substitution: : The chlorine and fluorine atoms on the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-Butyl-3-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of the benzothiophene ring, along with the hydrazinecarboxamide group, suggests it could interact with various biological targets, making it a candidate for drug discovery studies.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential as an anti-inflammatory or anticancer agent, although detailed studies would be required to confirm such activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-3-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiophene ring could facilitate binding to hydrophobic pockets in proteins, while the hydrazinecarboxamide group might form hydrogen bonds or other interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- **N-butyl-2-[
N-butyl-2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide: Similar structure but lacks the fluorine atom.
Properties
Molecular Formula |
C14H15ClFN3O2S |
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Molecular Weight |
343.8g/mol |
IUPAC Name |
1-butyl-3-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]urea |
InChI |
InChI=1S/C14H15ClFN3O2S/c1-2-3-6-17-14(21)19-18-13(20)12-11(15)9-5-4-8(16)7-10(9)22-12/h4-5,7H,2-3,6H2,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
RUXIXFXQCLYRON-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NNC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl |
Canonical SMILES |
CCCCNC(=O)NNC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl |
Origin of Product |
United States |
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